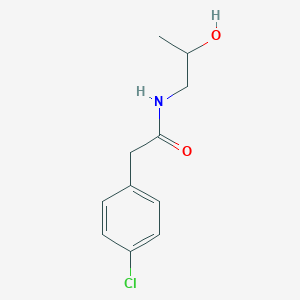

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8(14)7-13-11(15)6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASIMBRPWDCQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl Ester Intermediate Pathway

A patented method involves the synthesis of 2-(4-chlorophenyl)acetic acid methyl ester as a critical intermediate. This route begins with the reaction of 4-chlorophenylacetic acid with 2,2-dimethoxypropane under elevated temperatures (60–120°C), achieving a conversion rate exceeding 90%. The methyl ester is subsequently subjected to aminolysis using 2-hydroxypropylamine in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Key Reaction Parameters:

-

Temperature: 25–40°C for aminolysis to prevent thermal degradation.

-

Stoichiometry: A 1:1.2 molar ratio of ester to amine minimizes unreacted starting material.

-

Catalysis: Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

Yield Data:

| Step | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Esterification | Neat | 100 | 92 | 98 |

| Aminolysis | DMF | 30 | 85 | 95 |

This method is favored in industrial settings due to its scalability and high reproducibility.

Condensation Reactions via El-Saghier-Type Pathways

One-Pot Synthesis Under Neat Conditions

Adapting the El-Saghier reaction, a green chemistry approach enables the condensation of 4-chlorophenylacetic acid derivatives with 2-hydroxypropylamine. Ethyl cyanoacetate and ethyl glycinate hydrochloride are employed as coupling agents, facilitating a tandem nucleophilic attack and ring closure. The reaction proceeds under solvent-free conditions at 70°C for 2 hours, achieving yields up to 90%.

Mechanistic Insights:

-

Nucleophilic Attack: The amine attacks the carbonyl carbon of ethyl cyanoacetate, forming an imine intermediate.

-

Ring Closure: Intramolecular cyclization eliminates ethanol, yielding the acetamide product.

Optimization Table:

| Entry | Solvent | Additive | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | None | 4 | 25 |

| 2 | Neat | None | 2 | 90 |

| 3 | 1,4-Dioxane | LiBr | 2 | 80 |

The absence of solvents reduces side reactions, while additives like LiBr enhance reaction kinetics.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial patents highlight the use of continuous flow reactors to optimize the exothermic aminolysis step. By maintaining precise temperature control (30±2°C) and residence times of 10–15 minutes, manufacturers achieve consistent product quality with throughputs exceeding 100 kg/day.

Advantages Over Batch Processing:

-

Safety: Mitigates thermal runaway risks.

-

Efficiency: Reduces reaction time from hours to minutes.

-

Purity: Eliminates batch-to-batch variability (HPLC purity >98%).

Byproduct Analysis and Mitigation Strategies

Formation of Dihydrooxazole Derivatives

Competing cyclization reactions may produce dihydrooxazole byproducts, particularly under acidic conditions. For example, prolonged exposure to HCl at temperatures >50°C promotes intramolecular dehydration, forming 2-(4-chlorophenyl)-4,5-dihydrooxazole.

Byproduct Characterization:

-

Structure: Confirmed via NMR (δ 3.8–4.2 ppm, multiplet for oxazole protons).

-

Mitigation: Adjusting pH to 6–7 using TEA suppresses cyclization, reducing byproduct formation to <2%.

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison for Academic vs. Industrial Use

| Parameter | Nucleophilic Substitution | El-Saghier Condensation |

|---|---|---|

| Yield (%) | 85 | 90 |

| Scalability | High (industrial) | Moderate (lab-scale) |

| Solvent Use | DMF/DCM | Solvent-free |

| Byproduct Risk | Low (controlled pH) | Moderate (cyclization) |

The El-Saghier method excels in academic settings for its simplicity, while nucleophilic substitution remains the industrial standard .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide is primarily used as an intermediate in the synthesis of more complex organic molecules. It can facilitate the creation of derivatives with enhanced properties for further research and application in pharmaceuticals.

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme interactions. Its hydroxypropyl group may enhance binding affinity to specific enzymes or receptors, making it valuable in enzyme kinetics studies.

Medicine

- Therapeutic Potential : Research into the therapeutic effects of this compound has been conducted, particularly regarding its analgesic properties. The compound has been explored for its ability to provide pain relief without the hepatotoxic effects associated with similar compounds .

- Drug Development : It plays a role in the development of new drugs, especially those targeting pain management and inflammation. Its structural similarity to known analgesics allows for modifications that could lead to safer alternatives .

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials. It has applications in quality control processes, such as impurity profiling during the production of pharmaceuticals like Lorcaserin .

Case Study 1: Analgesic Development

A study highlighted the synthesis of analogs related to this compound that exhibit reduced hepatotoxicity while maintaining analgesic properties. These analogs were tested for their efficacy in pain relief models, demonstrating promising results that could lead to safer pain management options .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that derivatives of this compound could selectively inhibit certain carbonic anhydrases (CAs), which are important in various physiological processes. The selectivity observed suggests potential therapeutic applications in treating conditions related to CA activity .

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the chlorophenyl group can enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

*logP values estimated based on structural analogues where available.

Key Comparative Insights

Hydrophilicity vs. Lipophilicity :

- The hydroxypropyl group in the target compound reduces logP compared to analogues with aromatic or long-chain substituents (e.g., diphenylbutyl in ), enhancing solubility for drug delivery .

- Compounds with nitro or imidazopyridine groups (e.g., ) exhibit higher lipophilicity, favoring membrane permeability but risking metabolic instability.

Biological Activity: Heterocyclic derivatives (e.g., imidazopyridine in or pyrazolyl in ) show enhanced antimicrobial or structural mimicry (e.g., penicillin-like activity) due to planar, conjugated systems. The hydroxyimino group in facilitates hydrogen bonding, critical for crystal packing and stability, but may limit bioavailability compared to the target compound’s flexible hydroxypropyl chain.

Synthetic Utility :

- The diphenylbutyl compound serves as a synthetic intermediate, while the target compound’s hydroxypropyl group may enable conjugation or prodrug strategies.

The hydroxypropyl group in the target compound may mitigate this by enhancing excretion.

Biological Activity

2-(4-Chlorophenyl)-N-(2-hydroxypropyl)acetamide, commonly referred to as 2-CPA, is a compound of interest in pharmaceutical research due to its structural similarities to bioactive molecules. This article explores the biological activities associated with 2-CPA, focusing on its potential applications in therapeutics, particularly its role as an impurity in the anti-obesity drug Lorcaserin and its implications for analgesic and anti-inflammatory properties.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Physical State : Off-white solid

Analgesic and Anti-inflammatory Potential

Preliminary studies suggest that 2-CPA may exhibit analgesic and anti-inflammatory properties. Its interaction with pain-related biological pathways indicates that it could influence pain perception and inflammation processes, although specific mechanisms remain to be elucidated.

Currently, there is no comprehensive research detailing the mechanism of action for 2-CPA. However, its structural characteristics suggest potential interactions with various receptors or enzymes involved in pain modulation and inflammation. Future studies are required to clarify these interactions and establish a pharmacological profile.

Comparative Analysis with Related Compounds

To better understand the unique biological activities of 2-CPA, a comparison with similar compounds is essential. The following table summarizes some related compounds and their respective features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Chlorophenyl)-N-(2-hydroxyethyl)acetamide | C₁₀H₁₂ClNO | Slightly different alkyl substitution; potential variations in biological activity. |

| N-(2-Hydroxypropyl)-4-chlorobenzamide | C₁₁H₁₄ClNO₂ | Similar acetamide structure but lacks phenolic character; differing solubility profiles. |

| 4-Chloro-N-(3-hydroxypropyl)benzamide | C₁₁H₁₄ClNO₂ | Variation in propyl chain position; may exhibit different pharmacological effects. |

The unique combination of functional groups in 2-CPA may confer distinct biological activities compared to these similar compounds, suggesting avenues for further research into its therapeutic applications.

Study on Impurities in Lorcaserin Production

Research has highlighted the significance of 2-CPA as an impurity during the synthesis of Lorcaserin, a selective serotonin (5-HT) 2C receptor agonist used for obesity treatment. The presence of impurities like 2-CPA is critical for ensuring the quality and efficacy of the final pharmaceutical product. Studies have shown that assessing the concentration of such impurities is vital during the Abbreviated New Drug Application (ANDA) process with the FDA.

Preliminary In Vivo Studies

While detailed in vivo studies specifically targeting 2-CPA are scarce, its structural similarities to other analgesics prompt interest in exploring its safety and efficacy profiles through animal models. Initial findings suggest that it may possess a favorable safety profile when administered at controlled doses .

Q & A

Q. Q1: What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1: React 4-chlorophenylacetic acid with 2-hydroxypropylamine in the presence of a coupling agent (e.g., EDC/HOBt) under inert atmosphere. Optimize pH (6–7) and temperature (25–40°C) to minimize side reactions like hydrolysis .

- Route 2: Use chloroacetyl chloride as an intermediate, followed by amine substitution. Control stoichiometry (1:1.2 molar ratio of acid chloride to amine) to prevent over-acylation.

Key Data:

| Method | Yield (%) | Purity (HPLC) | Critical Parameters |

|---|---|---|---|

| Route 1 | 68–72 | ≥95% | pH control, inert gas |

| Route 2 | 55–60 | ≥90% | Stoichiometry, solvent polarity |

Contradictions: reports lower yields (55%) for analogous chloroacetamides due to competing intramolecular hydrogen bonding, which may require additives like DMF to suppress .

Q. Q2: How can structural characterization (e.g., crystallography, NMR) resolve ambiguities in the compound’s conformation?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve intramolecular interactions (e.g., C–H⋯O bonds) and confirm the spatial arrangement of the 2-hydroxypropyl group. Use Rietveld refinement for powder samples if single crystals are unavailable .

- NMR: Assign peaks using 2D-COSY and HSQC. For example, the hydroxypropyl proton (δ 1.2–1.5 ppm) shows coupling with adjacent CH₂ groups (J = 6–7 Hz).

Data from Analogues:

Q. Q3: What safety protocols are critical during handling, given structural similarities to hazardous chloroacetamides?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and synthesis ().

- Decontamination: Neutralize spills with 5% sodium bicarbonate before disposal.

- Storage: Keep in amber vials at 4°C under nitrogen to prevent hydrolysis ().

Advanced Research Questions

Q. Q4: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. Predict nucleophilic sites (e.g., amide oxygen) for derivatization .

- Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets). The 4-chlorophenyl group may enhance binding affinity via π-π stacking ().

Case Study:

For N-(2-chlorophenyl)acetamide derivatives (), DFT revealed a 0.15 Å deviation in bond lengths between computed and experimental structures, validating methodology .

Q. Q5: What experimental design strategies address contradictions in solubility data across studies?

Methodological Answer:

- Factorial Design: Vary solvent polarity (e.g., water, DMSO), temperature (20–60°C), and pH (3–9) using a 3³ factorial matrix. Analyze via ANOVA to identify dominant factors ().

- Contradiction Analysis: If solubility in ethanol conflicts (e.g., 12 mg/mL vs. 8 mg/mL), check for impurities via LC-MS or recrystallize with activated charcoal.

Example:

notes that fractional factorial designs reduce experiments by 40% while maintaining statistical rigor, critical for optimizing solubility .

Q. Q6: How do competing reaction pathways (e.g., hydrolysis vs. acylation) affect the compound’s stability, and how can they be monitored?

Methodological Answer:

- Kinetic Studies: Use HPLC to track degradation products under varying pH (2–12) and temperature (25–60°C). Calculate activation energy (Eₐ) via Arrhenius plots.

- Stabilizers: Add antioxidants (e.g., BHT) or buffer systems (phosphate, pH 7.4) to suppress hydrolysis ().

Data from Analogues:

N-(4-fluorophenyl)acetamide () showed a hydrolysis rate constant (k) of 1.2 × 10⁻³ h⁻¹ at pH 7, suggesting similar susceptibility for the target compound .

Q. Q7: What advanced spectroscopic techniques (e.g., in-situ IR, Raman) elucidate real-time reaction mechanisms?

Methodological Answer:

- In-situ FTIR: Monitor amide C=O stretch (1650–1680 cm⁻¹) during synthesis. A shift to 1700 cm⁻¹ indicates over-acylation.

- Raman Spectroscopy: Track C–Cl bond vibration (550–600 cm⁻¹) to confirm retention of the chlorophenyl group ().

Data Contradictions and Resolution

Example: Conflicting melting points (e.g., 145°C vs. 152°C) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic forms and recrystallize from ethyl acetate/hexane (1:3) for uniformity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.